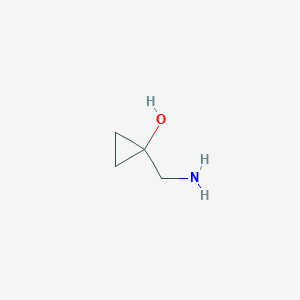

1-(Aminomethyl)cyclopropanol

Overview

Description

1-(Aminomethyl)cyclopropanol (ACP) is a compound that has been studied for its potential as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in acetaldehyde metabolism. ACP has been shown to have a rapid onset of action in vivo, with the highest inhibition occurring between 2 to 24 hours, and a long duration of action, with measurable inhibition after 144 hours .

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in various studies. For instance, 1,1-cyclopropane aminoketones were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid derivatives has been described, which are important for studying the biosynthesis of ethylene in plants . A method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid has also been reported, involving cyclopropanation followed by a series of reactions including Curtius rearrangement .

Molecular Structure Analysis

The molecular structure of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid has been studied, revealing a characteristic secondary-structural motif of an eight-membered ring with hydrogen bonding between next neighbors. This structure is unprecedented in the realm of α-peptides and proteins .

Chemical Reactions Analysis

The chemical reactivity of cyclopropane derivatives has been investigated, with studies showing that 1-aminocyclopropane-1-carboxylic acid and its derivatives can undergo various reactions. For example, the conversion of 1,1-cyclopropane aminoketones into 2-benzoyl quinolines has been demonstrated . The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has also been developed, which avoids reactions such as ring opening of the cyclopropane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of ACP and its derivatives are influenced by the cyclopropane moiety. The cyclopropane group is known for its role in the selective inhibition of enzymes, which is attributed to the unique properties of the cyclopropane ring . The synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids highlights the biological activity and potential of cyclopropane amino acids . The comparative study on the effects of ACP on acetaldehyde metabolism in rats further emphasizes its role as an inhibitor of ALDH, with irreversible inhibition and protection of the low-Km enzyme by acetaldehyde .

Scientific Research Applications

Synthesis of Bioactive Compounds

1-(Aminomethyl)cyclopropanol and its derivatives are instrumental in synthesizing various bioactive compounds. For instance, the cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and investigating bioactive conformations. Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed as key intermediates for synthesizing various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Biosynthesis

1-Aminocyclopropane-1-carboxylic acid (ACC), a close relative of this compound, plays a significant role as an ethylene precursor in higher plants. This precursor molecule's concentration elevates in plants subjected to biotic and abiotic stress, with applications in studying plant responses to environmental stressors (Tiwari, Duraivadivel, Sharma, & H. P., 2018).

Organic Chemistry and Medicinal Applications

This compound derivatives have been synthesized and evaluated for potential medicinal applications. For example, certain derivatives were more active than standard antidepressants in animal tests designed to reveal potential antidepressant activity (Bonnaud et al., 1987).

Structural Studies in Chemistry

Cyclopropanols, including this compound, are studied extensively for their unique reactivity and potential in creating new chemical entities. Research into carbon-carbon bond cleavage of cyclopropanols, for example, opens up possibilities for novel synthetic pathways in organic chemistry (McDonald, Mills, West, & Rousseaux, 2020).

Safety and Hazards

1-(Aminomethyl)cyclopropanol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram is GHS07 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Suitable personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name |

1-(aminomethyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJORHGRCCODBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504275 | |

| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74592-33-9 | |

| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74592-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

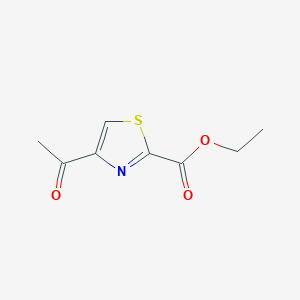

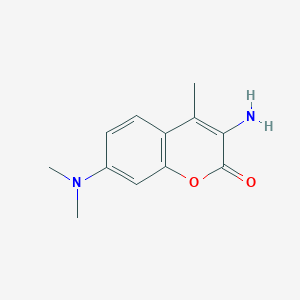

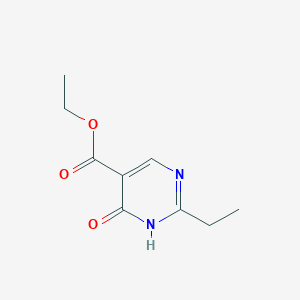

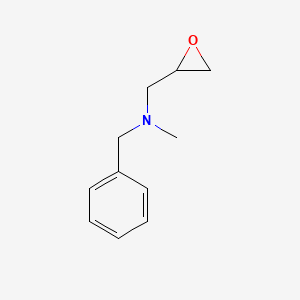

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)